molecular formula C19H19F2N3O4 B2831718 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide CAS No. 2034997-94-7

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide

Cat. No. B2831718
CAS RN: 2034997-94-7
M. Wt: 391.375
InChI Key: ZVYJUDJDCLVCDS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C19H19F2N3O4 and its molecular weight is 391.375. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rate Acceleration in Polar Solvents

Research demonstrates the impact of polar solvents, such as water and formamide, on the rate acceleration of reactions involving acrylamides. The study highlights the dominant role of hydrogen bonding over hydrophobic effects, which could suggest a pathway for optimizing reactions involving similar compounds (Aggarwal et al., 2002).

Antimicrobial Activity of Heterocyclic Compounds

A study on thiosemicarbazide derivatives used as precursors for synthesizing various heterocyclic compounds, including oxadiazoles, indicates potential antimicrobial applications. This research could imply the utility of structurally related acrylamides in developing new antimicrobial agents (Elmagd et al., 2017).

Polymer Complexes with Biomedical Applications

The synthesis and characterization of polymer complexes using biologically active monomers derived from novel sulfa drugs, featuring acrylamide functionalities, provide insights into the creation of materials with potential biomedical applications, including drug delivery systems (El-Sonbati et al., 2018).

Development of Controlled Radical Polymerization Techniques

Research on the controlled radical polymerization of acrylamides containing amino acid moieties offers a methodology for synthesizing polymers with precise molecular weight control. This technique could be applied to the synthesis of polymers derived from "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide" for targeted applications (Mori et al., 2005).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c20-19(21)7-5-13(6-8-19)18-23-17(28-24-18)10-22-16(25)4-2-12-1-3-14-15(9-12)27-11-26-14/h1-4,9,13H,5-8,10-11H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYJUDJDCLVCDS-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.